molecular formula C26H25NO5 B2705586 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid CAS No. 1694765-91-7

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid

Cat. No. B2705586
CAS RN: 1694765-91-7
M. Wt: 431.488
InChI Key: NKIIIPVKQGJKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.488. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Modification

Fmoc group is predominantly utilized for the protection of hydroxy-groups in peptide synthesis. It allows for selective deprotection under mild conditions, which is crucial for synthesizing peptides with complex structures. Gioeli and Chattopadhyaya (1982) highlighted its effectiveness in conjunction with various acid- and base-labile protecting groups, demonstrating its utility in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982). Similarly, Mellor and Chan (1997) described a method for the solid-phase synthesis of N-alkylhydroxamic acids using N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, showcasing the group's versatility in creating structurally diverse molecules (Mellor & Chan, 1997).

Material Science and Imaging

In the realm of material science and biological imaging, the Fmoc group has been employed to synthesize novel linkers for solid-phase synthesis, offering higher acid stability and facilitating the immobilization and subsequent modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000). This innovation has opened doors to creating more stable and efficient supports for complex chemical syntheses.

Structural and Supramolecular Chemistry

Research on Fmoc-protected amino acids has advanced understanding of structural and supramolecular features essential for designing and developing effective hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) conducted comprehensive studies on noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, contributing significantly to the field of crystallography and material design (Bojarska et al., 2020).

Biochemical Applications

On a biochemical level, the Fmoc group's properties facilitate the development of novel fluorescence probes and sensors, aiding in the detection and analysis of various biological processes. Nolan et al. (2006) described the synthesis and characterization of Zinpyr-1 and Zinpyr-4, two fluorescent Zn(II) sensors, for biological imaging applications, demonstrating the Fmoc group's utility in creating sensitive and selective probes for metal ions (Nolan et al., 2006).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-26(24(29)30,15-14-17-10-12-18(28)13-11-17)27-25(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23,28H,14-16H2,1H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIIIPVKQGJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.